molecular formula C9H11BO4 B1340005 3-Formyl-2-methoxy-5-methylphenylboronic acid CAS No. 480424-55-3

3-Formyl-2-methoxy-5-methylphenylboronic acid

Cat. No.: B1340005
CAS No.: 480424-55-3
M. Wt: 193.99 g/mol
InChI Key: WDUHXJSEZPXEFU-UHFFFAOYSA-N
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Description

3-Formyl-2-methoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methoxy-5-methylphenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of boronic acids with halides or triflates . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-2-methoxy-5-methylphenylboronic acid.

    Reduction: 3-Hydroxymethyl-2-methoxy-5-methylphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-Formyl-2-methoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2-methoxy-5-methylphenylboronic acid in chemical reactions involves the interaction of its boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-2-methoxyphenylboronic acid: Similar structure but lacks the methyl group.

    2-Methoxy-5-methylphenylboronic acid: Similar structure but lacks the formyl group.

Uniqueness

3-Formyl-2-methoxy-5-methylphenylboronic acid is unique due to the presence of all three functional groups (formyl, methoxy, and methyl) on the phenyl ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research applications.

Biological Activity

3-Formyl-2-methoxy-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of a formyl group, a methoxy group, and a methyl group on the phenyl ring. Its molecular formula is C9_9H11_{11}BO4_4. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound's reactivity and binding affinity, making it a candidate for various therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential role as an inhibitor of various enzymes, which could be relevant in the treatment of diseases such as cancer and inflammation. The specific mechanisms by which it inhibits enzyme activity are still under investigation, but preliminary studies suggest that it may interfere with the catalytic activity of target enzymes .

Anticancer Properties

In the realm of cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further development in anticancer therapies. Studies have reported that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Additionally, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including cancer. By targeting specific inflammatory pathways, this compound could contribute to the development of new anti-inflammatory drugs.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition : A study demonstrated that derivatives of boronic acids could inhibit carbonic anhydrases, enzymes implicated in various physiological processes and diseases. The specific inhibitory effects of this compound were not detailed but suggest potential therapeutic applications .
  • Cytotoxicity : In vitro studies on related phenylboronic acids have shown significant cytotoxic effects against different cancer cell lines, indicating that this compound may also exert similar effects .
  • Anti-inflammatory Activity : Preliminary findings suggest that compounds with boronic acid structures can modulate inflammatory responses, opening avenues for further research into their anti-inflammatory capabilities.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compoundContains formyl, methoxy, and methyl groupsPotential enzyme inhibitor; anticancer; anti-inflammatory
2-Methoxy-5-methylphenylboronic acidLacks formyl groupLimited anticancer activity
3-Formyl-2-methoxyphenylboronic acidSimilar structure but lacks methyl groupModerate enzyme inhibition

Properties

IUPAC Name

(3-formyl-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUHXJSEZPXEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584294
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-55-3
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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